隐绿原酸

描述

Cryptochlorogenic acid is a polyphenol found in a variety of plants and plays a crucial role in protection against various age-related diseases .

Synthesis Analysis

Cryptochlorogenic acid is a type of Caffeoylquinic acids (CQAs) which are specialized plant metabolites. Recently, new biosynthetic pathways via a peroxidase-type p-coumaric acid 3-hydroxylase enzyme were discovered . More recently, a new GDSL lipase-like enzyme able to transform monoCQAs into diCQA was identified .

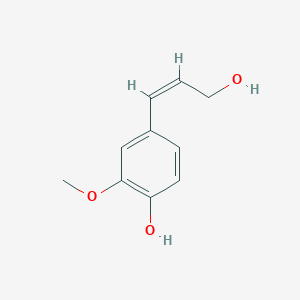

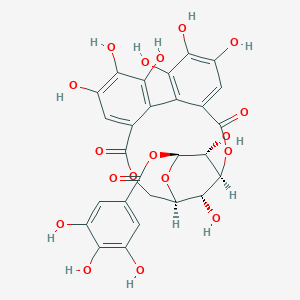

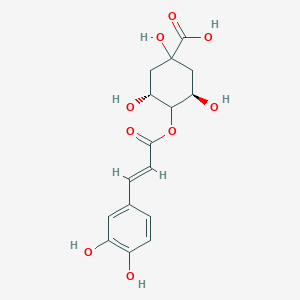

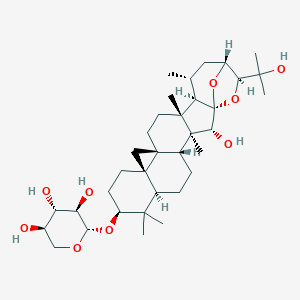

Molecular Structure Analysis

The molecular structure of Cryptochlorogenic acid can be found in various scientific databases .

Chemical Reactions Analysis

The conventional heating of 5-CQA in the presence of water causes its isomerization and transformation. The reports prove that 5-CQA not only isomerizes to 3- and 4- O -caffeoylquinic acid, but also undergoes other transformations such as esterification and reactions with water .

Physical And Chemical Properties Analysis

Cryptochlorogenic acid has a molecular formula of C16H18O9 and a molecular weight of 354.31 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 694.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C .

科学研究应用

药代动力学和代谢:李等人(2020 年)的一项研究建立了一种新颖的 LC-MS/MS 方法来确定大鼠血浆中隐绿原酸的存在。该方法有助于了解含有隐绿原酸的马兜铃的药代动力学。

成骨细胞分化:已发现隐绿原酸能增强成骨细胞分化。 金等人(2017 年)证明隐绿原酸调节关键成骨基因的表达,表明其在骨骼健康应用中的潜力。

抗氧化活性:中谷等人(2000 年)在梅干中鉴定并定量了隐绿原酸,并注意到其显着的抗氧化活性,几乎与其他绿原酸异构体相似。这突出了其在抗氧化剂研究中的潜力 (中谷等人,2000 年)。

心肌肥大治疗:李等人(2022 年)发现隐绿原酸及其代谢物可以通过 Akt/mTOR/HIF-1α 通路改善心肌肥大。这项研究提供了隐绿原酸在心脏相关疾病中治疗潜力的见解 (李等人,2022 年)。

抗炎和抗氧化作用:隐绿原酸在巨噬细胞中显示出显着的抗炎和抗氧化作用。赵等人(2020 年)证明它通过 Nrf2/HO-1 信号通路抑制炎症反应和氧化应激 (赵等人,2020 年)。

中药中比较代谢:李等人(2021 年)的一项研究重点关注中药中绿原酸异构体的比较代谢,包括隐绿原酸。这项研究阐明了这些异构体的抗炎药理机制。

饮料中的酚类含量分析:米哈列夫等人(2004 年)在苹果汁中鉴定了隐绿原酸,为研究其对果汁质量属性(如颜色和多酚含量)的影响做出了贡献 (米哈列夫等人,2004 年)。

作用机制

Cryptochlorogenic acid (CCGA) is a phenolic acid with antioxidant and anti-inflammatory activities . This article will explore the mechanism of action of CCGA, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

CCGA primarily targets inflammatory mediators such as TNF-α, IL-1β, IL-6, IL-8, NO, and PGE2 . It also interacts with key signaling pathways and associated factors, including NF-κB, MAPK, Nrf2 , and the Akt/mTOR/HIF-1α pathway .

Mode of Action

CCGA executes its anti-inflammatory function by moderating the synthesis and secretion of inflammatory mediators . It modulates key signaling pathways and associated factors, bestowing protection upon cells and tissues against afflictions such as cardio-cerebrovascular diseases and diabetes mellitus . Once actuated, Nrf2 translocates to the nucleus, binding to its target genes and orchestrating the transcription of a cadre of affiliated proteins .

Biochemical Pathways

CCGA affects several biochemical pathways. It upregulates the Nrf2/HO-1 signaling pathway, which collectively renders anti-inflammatory and antioxidant effects . It also ameliorates myocardial hypertrophy through a HIF1α-related pathway .

Pharmacokinetics

The main metabolic reaction types of CCGA include hydrogenation, methylation, glucuronidation, sulfation, hydration, and their composite reactions in in vivo biotransformation . CCGA and its main active metabolites, caffeic acid and 4-O-feruloylquinic acid, exhibit similar pharmacokinetic characteristics . Caffeic acid presents a relatively late peak time and low peak concentration in rats .

Result of Action

CCGA reduces the level of nitric oxide (NO) and iNOS in LPS-induced RAW264.7 cells . It also reduces the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) and cyclooxygenase-2 (COX-2) in LPS-induced RAW264.7 cells at both the mRNA and protein levels . CCGA prevents the activation of nuclear factor-kappa B (NF-kB) in LPS-induced RAW264.7 cells via the inhibition of IKK and IκB phosphorylation and the degradation of IκB proteins .

安全和危害

Cryptochlorogenic acid is generally safe for R&D use only. It is not recommended for medicinal, household or other use . It is advised to avoid dust formation, breathing vapours, mist or gas, and prolonged or repeated exposure . Long-term exposure to chlorogenic and isochlorogenic acids by daily consumption does not appear to pose a risk to human health when observed at doses within the normal range of dietary exposure .

未来方向

属性

IUPAC Name |

(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFFKZTYYAFCTR-AVXJPILUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cryptochlorogenic acid | |

CAS RN |

905-99-7, 87099-73-8 | |

| Record name | 4-o-Caffeoyl quinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptochlorogenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRYPTOCHLOROGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

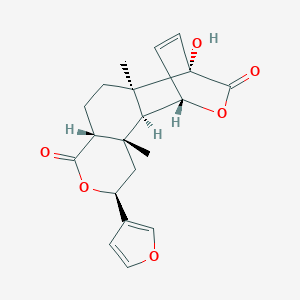

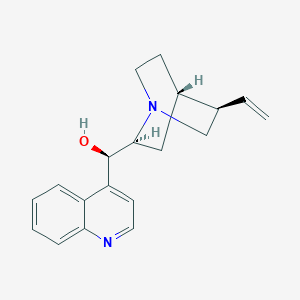

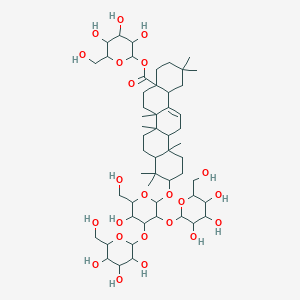

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B190808.png)

![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)